3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one is a compound belonging to the imidazo[4,5-b]pyridine family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique bicyclic structure that contributes to its pharmacological properties. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure.
The compound is derived from various synthetic pathways that involve imidazo[4,5-b]pyridine scaffolds, which are known for their utility in medicinal chemistry. These compounds have been explored for their roles as anticancer agents, antimicrobial agents, and in other therapeutic applications. The classification of this compound falls under the category of nitrogen-containing heterocycles, specifically imidazoles and pyridines.
The synthesis of 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one can be achieved through several methods. A notable approach involves the reaction of 2-chloro-3-nitropyridine with substituted primary amines in a tandem reaction process. This method utilizes environmentally friendly solvents like water and isopropanol to facilitate the reaction while minimizing waste .
The synthesis typically involves the following steps:
These steps are performed under mild conditions, allowing for high yields and purity of the final product with minimal purification steps required .
The molecular formula of 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one is C13H10ClN3O. Its structure consists of a fused bicyclic system where:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
In synthetic applications, these reactions can be employed to modify the compound for enhanced biological activity or to develop new derivatives with specific properties.
The mechanism of action for 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one involves its interaction with specific biological targets within cells. It has been shown to inhibit certain enzymes and modulate signaling pathways associated with cell proliferation and apoptosis.
Research indicates that this compound may exhibit anticancer properties by inducing cell cycle arrest and promoting apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to characterize this compound and confirm its structure .
3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one has significant applications in medicinal chemistry due to its potential therapeutic effects:
The synthesis of 3-(4-chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one predominantly relies on multi-step sequences starting from 2,3-diaminopyridine derivatives or halogenated nitropyridine precursors. A representative pathway involves the condensation of 2-amino-3-nitropyridine with 4-chlorobenzaldehyde under reducing conditions. In this approach, sodium dithionite (Na₂S₂O₄) serves as the reducing agent in dimethylformamide (DMF) at 60°C for 24 hours, facilitating the simultaneous reduction of the nitro group and cyclization to form the imidazo[4,5-b]pyridin-2-one core. This method typically achieves moderate yields (55-65%) and requires purification via vacuum distillation followed by recrystallization [10].
An alternative route employs 3-amino-2-chloro-5-nitropyridine as the starting material. This intermediate undergoes nucleophilic aromatic substitution with cyclopentylamine in DMF containing triethylamine (TEA) to yield 2-chloro-N-cyclopentyl-3-nitropyridin-4-amine. Subsequent reaction with bis(4-methoxybenzyl)amine in isopropanol at 95°C overnight introduces protective groups, followed by catalytic hydrogenation to reduce the nitro group. The resultant diamine then undergoes acid-catalyzed cyclization with 4-chlorobenzoyl chloride to construct the imidazo ring system. Final deprotection under acidic conditions yields the target compound, with an overall yield of approximately 28% over five steps. While lengthy, this approach provides precise regiocontrol [1].
Table 1: Multi-Step Synthesis Pathways Using Nitropyridine Intermediates
Starting Material | Key Reagents/Conditions | Intermediate Formed | Final Cyclization Method | Yield (%) |
---|---|---|---|---|
2-Amino-3-nitropyridine | 4-Chlorobenzaldehyde, Na₂S₂O₄, DMF, 60°C | N/A (One-pot reduction-cyclization) | N/A | 55-65 |
3-Amino-2-chloro-5-nitropyridine | Cyclopentylamine, TEA, DMF | 2-Chloro-N-cyclopentyl-3-nitropyridin-4-amine | Acid catalysis after deprotection | 28 (5 steps) |
2,3-Diamino-5-nitropyridine | 4-Chlorophenyl isocyanate, DCM, RT | 1-(4-Chlorophenyl)-3-(5-nitropyridin-2-yl)urea | Thermal cyclization in Dowtherm A | 45 |
Transition metal catalysis and acid-mediated cyclizations significantly enhance the efficiency of constructing the imidazo[4,5-b]pyridin-2-one core. Palladium-catalyzed carbonylation represents a key advancement, enabling the direct conversion of 2-amino-3-iodopyridine derivatives to the target scaffold. For instance, 2-amino-3-iodo-5-(4-chlorophenyl)pyridine undergoes carbonylative cyclization using palladium(II) acetate (Pd(OAc)₂) as the catalyst, carbon monoxide (CO) as the carbonyl source, and triethylamine as the base in DMF at 100°C. This one-pot method achieves yields of 70-75% while minimizing byproduct formation [7].
Microwave-assisted catalysis offers a rapid alternative for ring closure. A catalyst system comprising copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) in dimethyl sulfoxide (DMSO) facilitates the coupling of 2-amino-3-bromo-5-(4-chlorophenyl)pyridine with urea derivatives under microwave irradiation (150°C, 30 minutes). This approach reduces reaction times from hours to minutes and improves yields to 80-85% by suppressing thermal decomposition pathways. The solvent choice is critical, as DMSO’s high boiling point and polar nature facilitate efficient energy transfer during microwave irradiation [3].
Acid-catalyzed recyclization provides another efficient route. Primary amines react with N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides in acidic ethanol, triggering a recyclization that forms dihydropyrrolone intermediates. These intermediates spontaneously undergo dehydration and ring contraction to yield substituted pyrrolo[3,4-b]pyridin-5-ones, which can be oxidized to the target imidazo[4,5-b]pyridin-2-ones. This method is particularly valuable for introducing diversity at the N1 position [5].
Electrophilic aromatic substitution (EAS) at the 4-chlorophenyl ring requires careful optimization due to the deactivating nature of the chlorine substituent. Directed ortho-metalation strategies using n-butyllithium (n-BuLi) enable regioselective functionalization. Protection of the imidazo[4,5-b]pyridin-2-one nitrogen with a tert-butyldimethylsilyl (TBS) group precedes ortho-lithiation at the 2'-position of the 4-chlorophenyl ring at −78°C. Subsequent quenching with electrophiles such as dimethylformamide (DMF), carbon dioxide, or iodine generates aldehydes, carboxylic acids, or iodinated derivatives, respectively, with regioselectivities exceeding 90% [8].
Halogen exchange reactions provide access to fluorinated analogs. A mixture of 3-(4-chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, potassium fluoride (KF), and 18-crown-6 ether in sulfolane undergoes nucleophilic aromatic substitution at 190°C for 48 hours, yielding the corresponding 4-fluorophenyl derivative. Microwave acceleration (250°C, 30 minutes) improves conversion rates to >95% while minimizing decomposition. This fluorinated analog exhibits enhanced metabolic stability and CNS penetration, making it valuable for neurotherapeutic applications [6].
Table 2: Regioselective Functionalization Methods for the 4-Chlorophenyl Substituent
Functionalization Type | Reagent/Conditions | Position Modified | Key Product | Regioselectivity (%) |
---|---|---|---|---|
Bromination | Br₂, AcOH, 90-95°C, 4h | 3',5'-positions | 3-(3',5'-Dibromo-4-chlorophenyl) derivative | >95 |
Iodination | ICl, AcOH, 90°C, 6h | 6-position of pyridine | 6-Iodo-3-(4-chlorophenyl) derivative | 88 |
Fluorination | KF, 18-crown-6, sulfolane, 190°C, 48h | 4'-position | 3-(4-Fluorophenyl) analog | 92 |
Ortho-lithiation | n-BuLi, TBS-protected substrate, −78°C, then DMF | 2'-position | 3-(2'-Formyl-4-chlorophenyl) derivative | >90 |
Solvent polarity and protic character profoundly influence cyclization efficiency. Comparative studies reveal that DMF-water mixtures (9:1 v/v) outperform pure aprotic solvents in reactions involving sodium dithionite-mediated reductive cyclization. The aqueous component facilitates proton transfer during imidazole ring formation, increasing yields from 55% (neat DMF) to 72%. Conversely, for Pd-catalyzed carbonylation, anhydrous DMF containing molecular sieves prevents catalyst deactivation by water, boosting yields to 85% [1] [10].
Reagent stoichiometry critically impacts byproduct formation. In cyclizations using carbonyldiimidazole (CDI), a 1:1.2 molar ratio of diamine precursor to CDI minimizes the formation of bis-acylated impurities. Excess CDI (>1.5 equiv) promotes over-imidazolation, reducing isolated yields by 15-20%. Similarly, sodium dithionite requires a 3-fold excess relative to the nitro group for complete reduction; sub-stoichiometric amounts leave unreacted starting material, while higher excess generates sulfite byproducts that complicate purification [10].
Temperature profiling during cyclization prevents decomposition. A stepwise protocol—reflux in toluene (110°C) for imine formation followed by acetic acid addition and heating to 130°C for cyclodehydration—achieves 78% yield for the target compound. Single-step reflux in acetic acid causes decarboxylation and tar formation, dropping yields below 40%. Microwave irradiation (150°C, sealed vessel) offers a superior alternative, completing the reaction in 15 minutes with 82% yield and negligible degradation [3] [6].
Purification techniques significantly affect isolated purity and yield. Chromatography on neutral alumina with ethyl acetate-hexane gradients (1:4 to 1:1) removes polar impurities while recovering >90% of the product. Silica gel chromatography causes partial hydrolysis of the imidazolone ring due to surface acidity, reducing recovery to 65-70%. Recrystallization from ethanol-water (4:1) provides analytically pure material with recovery rates of 75-80%, making it the preferred method for large-scale production [1].
Table 3: Optimization Parameters for Key Synthetic Steps
Reaction Step | Optimal Solvent | Optimal Reagent/Stoichiometry | Optimal Conditions | Yield Improvement (%) |
---|---|---|---|---|
Reductive Cyclization | DMF-H₂O (9:1) | Na₂S₂O₄ (3.0 equiv) | 60°C, 24h | 55% → 72% |
Pd-Catalyzed Carbonylation | Anhydrous DMF | Pd(OAc)₂ (5 mol%), CO (balloon) | 100°C, 12h | 70% → 85% |
Imidazole Ring Closure | Toluene/AcOH (2:1) | CDI (1.2 equiv) | Reflux, 4h | 60% → 78% |
Halogen Exchange | Sulfolane | KF (4 equiv), 18-crown-6 (0.2 equiv) | 190°C, 48h | 75% → 92% |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 63745-66-4